N-benzyl-3-methylaniline
Overview
Description
N-benzyl-3-methylaniline is a chemical compound with the molecular formula C14H15N . It is a type of aniline derivative .
Synthesis Analysis
The synthesis of N-benzyl-3-methylaniline can be achieved through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .Molecular Structure Analysis
The molecular structure of N-benzyl-3-methylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to a benzyl group and a methyl group . The average mass of the molecule is 197.276 Da .Chemical Reactions Analysis
N-benzyl-3-methylaniline can undergo various chemical reactions. For instance, it can be methylated using methanol in the presence of cyclometalated ruthenium complexes . This reaction proceeds via a hydrogen autotransfer mechanism .Scientific Research Applications
Synthesis and Chemical Reactions
- N-benzyl-3-methylaniline is involved in the conversion of benzylic azides into N-methylanilines, a process that employs a Bronsted or Lewis acid and Et3SiH. This reaction is significant in the synthesis of N-methyl-4-n-butylaniline, suggesting its potential in organic synthesis (López & Nitzan, 1999).
- It has been identified as a reactant in bimolecular reactions with mutagenic N-acetoxy-N-alkoxybenzamides, leading to the formation of alkylbenzoates and 1-methyl-1-phenyldiazene through a novel rearrangement. This indicates its role in complex chemical transformations (Campbell & Glover, 1992).
Catalysis and Oxidation Processes
- N-benzyl-3-methylaniline undergoes oxidative direct cyclization with electron-deficient alkenes under copper catalysis, resulting in the production of tetrahydroquinolines. This highlights its potential in catalytic processes involving sp(3) and sp(2) C-H bond cleavage (Nishino et al., 2011).
- It serves as a substrate for selective electrocatalytic oxidation processes, leading to the formation of N-alkylformanilides in the presence of nitroxyl radicals. This indicates its utility in electrocatalytic applications (Kashiwagi & Anzai, 2001).
Metabolic and Biochemical Studies
- Studies on the in vitro metabolism of N-benzyl-3-methylaniline have revealed the formation of metabolites such as N-benzyl-4-hydroxymethylaniline, highlighting its metabolic pathways and potential biochemical interactions (Ulgen & Gorrod, 1992).
- The compound's metabolism in rat liver microsomes has been investigated, revealing insights into its enzymatic oxidation and potential interactions with cytochrome P450 enzymes (Cerny & Hanzlik, 2006).
Polymers and Material Science
- N-benzyl-3-methylaniline is utilized in the synthesis and study of substituted polyanilines, which are examined for their photoelectrochemical and spectroscopic properties. This application is significant in material science, especially in the development of conducting polymers (Kilmartin & Wright, 1999).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDSDSOSVITOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968879 | |
Record name | N-Benzyl-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-3-methylaniline | |
CAS RN |
5405-17-4 | |
Record name | N-(3-Methylphenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5405-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC8085 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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